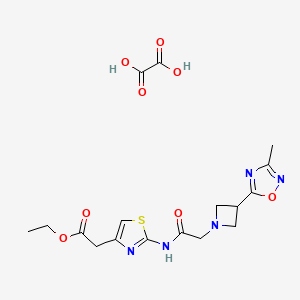![molecular formula C12H15F2N3O B2960909 2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-84-2](/img/structure/B2960909.png)
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDFM, and it is a pyrazolopyridine derivative that has shown promising results in various studies.
Mécanisme D'action
BDFM exerts its effects by binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to a range of physiological and biochemical effects, depending on the specific protein being targeted.
Biochemical and Physiological Effects:
BDFM has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are essential for cell division. It has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDFM in laboratory experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these proteins in various biological processes with a high degree of specificity. However, one limitation of using BDFM is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on BDFM. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Another area of research is the development of more selective and potent inhibitors of specific protein kinases, which could have significant implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the physiological and biochemical effects of BDFM in various biological systems.
Méthodes De Synthèse
The synthesis of BDFM involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 3,4-dihydro-2H-pyrazolo[3,4-b]pyridin-5-one, which is then converted to 2-butyl-4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine. This intermediate is then reacted with difluoromethyl magnesium bromide to yield the final product, 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Applications De Recherche Scientifique
BDFM has been studied extensively for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for investigating the role of specific proteins in biological systems. BDFM has been shown to selectively inhibit the activity of certain protein kinases, which are essential for many cellular processes.
Propriétés
IUPAC Name |
2-butyl-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-3-4-5-17-7(2)10-8(11(13)14)6-9(18)15-12(10)16-17/h6,11H,3-5H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIEHCYBWYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)

![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)
![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)




![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960843.png)

![4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B2960847.png)
